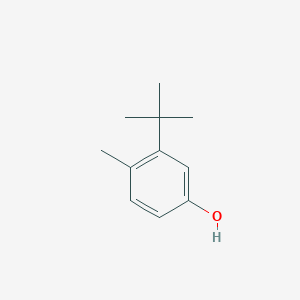

3-Tert-butyl-4-methylphenol

描述

Structure

3D Structure

属性

CAS 编号 |

133-72-2 |

|---|---|

分子式 |

C11H16O |

分子量 |

164.24 g/mol |

IUPAC 名称 |

3-tert-butyl-4-methylphenol |

InChI |

InChI=1S/C11H16O/c1-8-5-6-9(12)7-10(8)11(2,3)4/h5-7,12H,1-4H3 |

InChI 键 |

OBYOFMNDYOOIPV-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=C(C=C1)O)C(C)(C)C |

产品来源 |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-tert-butyl-4-methylphenol (B42202), both ¹H and ¹³C NMR provide distinct signals that correspond to each unique proton and carbon environment in the molecule. chemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for 2-tert-butyl-4-methylphenol are detailed below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Hydroxyl (-OH) | ~4.5-5.5 | Singlet (broad) | 1H |

| Aromatic (H-6) | ~7.0-7.2 | Doublet | 1H |

| Aromatic (H-5) | ~6.8-7.0 | Doublet | 1H |

| Aromatic (H-3) | ~6.6-6.8 | Singlet | 1H |

| Methyl (-CH₃) | ~2.2-2.3 | Singlet | 3H |

| tert-Butyl (-C(CH₃)₃) | ~1.4 | Singlet | 9H |

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. chemicalbook.com

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (C-OH) | ~150-152 |

| C-2 (C-tert-Butyl) | ~135-137 |

| C-4 (C-CH₃) | ~128-130 |

| C-6 | ~126-128 |

| C-5 | ~125-127 |

| C-3 | ~115-117 |

| Quaternary (C(CH₃)₃) | ~34-35 |

| tert-Butyl (-C(C H₃)₃) | ~29-30 |

| Methyl (-C H₃) | ~20-21 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations. The IR spectrum of 2-tert-butyl-4-methylphenol shows characteristic absorption bands for its key functional groups. nih.govchemicalbook.com

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3600 - 3200 (broad) | Associated with the hydroxyl group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Arising from the methyl and tert-butyl groups. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Multiple bands corresponding to the benzene ring. |

| O-H Bend | 1410 - 1310 | In-plane bending of the hydroxyl group. |

| C-O Stretch | 1260 - 1180 | Stretching vibration of the carbon-oxygen bond. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.gov The electron ionization (EI) mass spectrum of 2-tert-butyl-4-methylphenol (molecular weight: 164.24 g/mol ) exhibits a distinct fragmentation pathway. sigmaaldrich.com The molecular ion peak (M⁺) is observed at m/z 164. The most prominent fragmentation involves the loss of a methyl radical (•CH₃) from the tert-butyl group, a characteristic cleavage for tert-butyl substituted compounds, resulting in a highly stable carbocation. libretexts.orglibretexts.org This leads to the base peak at m/z 149.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Description |

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Base Peak: Loss of a methyl radical from the tert-butyl group. |

| 121 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. A crystal structure for 2-tert-butyl-4-methylphenol has been determined and its data deposited in the Cambridge Structural Database (CSD), under the CCDC number 250114. nih.gov This analysis provides definitive confirmation of the molecular connectivity and its conformation in the solid state.

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are essential for isolating and quantifying 2-tert-butyl-4-methylphenol from complex mixtures such as environmental, food, or industrial samples. nih.govmdpi.com

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds like alkylphenols. thermofisher.com In this method, the gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. lcms.cz The separated 2-tert-butyl-4-methylphenol then enters the mass spectrometer. By using the Selected Reaction Monitoring (SRM) mode, a specific precursor ion (e.g., the molecular ion at m/z 164 or a major fragment like m/z 149) is selected and fragmented, and only a specific, characteristic product ion is monitored. This precursor-to-product ion transition is unique to the target analyte, significantly reducing matrix interference and allowing for accurate quantification at very low concentration levels. thermofisher.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyr-GC-MS) is an analytical technique used to characterize the chemical composition of materials that are otherwise non-volatile, such as polymers. nih.gov This method is particularly useful for identifying and quantifying additives like 2-tert-butyl-4-methylphenol within a polymer matrix. researchgate.netfurukawa.co.jp The sample is subjected to rapid, controlled heating in an inert atmosphere (pyrolysis), causing the polymer to thermally degrade into smaller, volatile fragments. Additives like 2-tert-butyl-4-methylphenol, which are thermally stable under these conditions, are released from the matrix. shimadzu.com

A "double-shot" pyrolysis technique is often employed, which involves a first, lower-temperature stage for thermal desorption of additives, followed by a second, high-temperature stage to pyrolyze the polymer backbone. nist.gov The desorbed compounds are then transferred to the GC-MS system for separation and identification, allowing for the characterization of additives without interference from the polymer pyrolysis products. nist.gov

Attenuated Total Reflectance-Fourier Transformed Infrared (ATR-FTIR) Spectroscopy for Material Monitoring

Attenuated Total Reflectance-Fourier Transformed Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive analytical technique utilized for monitoring the chemical composition of materials at their surface. This method is particularly valuable for assessing the degradation of polymeric materials and lubricating oils, as well as for tracking the depletion of additives such as the antioxidant 3-tert-butyl-4-methylphenol. By measuring changes in the infrared spectrum of a material over time, ATR-FTIR can provide detailed insights into its chemical stability and the consumption of stabilizing agents.

The fundamental principle of ATR-FTIR involves placing a sample in direct contact with an internal reflection element (IRE), typically a crystal with a high refractive index, such as diamond or zinc selenide. An infrared beam is directed into the crystal at an angle greater than the critical angle, causing it to undergo total internal reflection. This creates an evanescent wave that extends a short distance (typically a few micrometers) beyond the crystal surface and into the sample. The sample absorbs energy at specific wavelengths corresponding to its molecular vibrations, and the attenuated infrared beam is then directed to a detector. This allows for the analysis of solid and liquid samples with minimal to no preparation.

In the context of material monitoring, ATR-FTIR is employed to track the chemical changes associated with degradation, which is often initiated by factors like heat, UV radiation, and oxidation. Phenolic antioxidants, including this compound, are added to materials to inhibit these degradation processes by scavenging free radicals. As the antioxidant is consumed, the material begins to break down, leading to the formation of degradation products, most notably carbonyl compounds.

The ATR-FTIR spectrum of a material containing this compound will exhibit characteristic absorption bands associated with the phenolic antioxidant. While a specific, publicly available ATR-FTIR spectrum for this compound is not readily found, the expected vibrational modes can be inferred from its chemical structure and data from its isomers, such as 2-tert-butyl-4-methylphenol and 2,6-di-tert-butyl-4-methylphenol (BHT).

The key spectral features for monitoring this compound would include the O-H stretching vibration of the hydroxyl group, C-H stretching vibrations of the tert-butyl and methyl groups, and the characteristic stretching vibrations of the aromatic ring. As the antioxidant is consumed during its protective action, the intensity of these characteristic peaks is expected to decrease. Concurrently, the degradation of the host material, such as a polymer or oil, leads to the appearance and growth of new absorption bands, particularly in the carbonyl (C=O) region (around 1700-1750 cm⁻¹).

The monitoring process typically involves acquiring ATR-FTIR spectra of the material at various intervals during its service life or under accelerated aging conditions. By comparing these spectra, a qualitative and semi-quantitative assessment of the material's degradation and the antioxidant's depletion can be made. For instance, the ratio of the height or area of a characteristic antioxidant peak to a reference peak from the matrix material (that remains unchanged during aging) can be tracked over time. A decrease in this ratio signifies the consumption of the antioxidant.

Simultaneously, the increase in the intensity of the carbonyl absorption band is a direct indicator of oxidative degradation. A "carbonyl index," often calculated as the ratio of the absorbance of the carbonyl peak to that of a reference peak, is a widely used metric to quantify the extent of oxidation.

The following interactive data table summarizes the expected characteristic FTIR absorption bands for a phenolic antioxidant like this compound and the typical bands associated with material degradation products.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in Monitoring |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) | Decreases with antioxidant consumption |

| Alkyl C-H | Stretching | 2850 - 3000 | Can be used to monitor antioxidant depletion |

| Aromatic C=C | Stretching | 1450 - 1600 | Characteristic of the antioxidant structure |

| C-O | Stretching | 1100 - 1250 | Associated with the phenolic group |

| Carbonyl C=O | Stretching | 1700 - 1750 | Increases with material oxidation |

To illustrate the application of ATR-FTIR in material monitoring, consider a hypothetical study on a polymer stabilized with this compound subjected to accelerated aging. The ATR-FTIR spectra would be recorded at set time points. The data could be tabulated to show the change in the relative intensity of the antioxidant's characteristic peaks and the growth of the carbonyl peak, as shown in the interactive table below.

| Aging Time (hours) | Relative Antioxidant Peak Intensity (e.g., at ~3600 cm⁻¹) | Carbonyl Peak Intensity (at ~1720 cm⁻¹) |

| 0 | 1.00 | 0.05 |

| 100 | 0.75 | 0.25 |

| 200 | 0.50 | 0.50 |

| 300 | 0.25 | 0.75 |

| 400 | 0.05 | 1.00 |

This data demonstrates a clear inverse relationship between the concentration of the antioxidant and the extent of oxidative degradation of the material. Such detailed research findings from ATR-FTIR analysis are crucial for predicting the service life of materials, optimizing additive concentrations, and developing more durable products. The technique's ability to provide rapid, real-time, and in-situ measurements makes it an invaluable tool for quality control and research in materials science.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. sigmaaldrich.com For phenolic compounds, DFT is widely employed to predict a range of properties, including optimized geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding their chemical behavior and antioxidant activity. nih.govnih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. researchgate.net For 3-tert-butyl-4-methylphenol, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

Table 1: Representative Optimized Geometric Parameters for Substituted Phenols (Illustrative) Note: This table presents typical bond lengths and angles for substituted phenols calculated via DFT and is for illustrative purposes, as specific data for this compound is not available.

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.41 Å | Bond lengths within the phenyl ring. |

| C-O | ~1.37 Å | Bond length between the aromatic ring and the hydroxyl oxygen. |

| O-H | ~0.96 Å | Bond length of the hydroxyl group. |

| C-C-C (aromatic) | ~120° | Bond angles within the phenyl ring. |

| C-O-H | ~109° | Bond angle of the hydroxyl group. |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. nih.gov The calculations yield harmonic vibrational wavenumbers for the fundamental modes of vibration. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net

For a molecule like this compound, key vibrational modes would include:

O-H stretching: A characteristic high-frequency band, sensitive to hydrogen bonding.

C-H stretching: Both aromatic and aliphatic (from methyl and tert-butyl groups) modes.

C-C stretching: Vibrations within the aromatic ring.

O-H in-plane bending: Bending of the hydroxyl group within the plane of the ring.

C-O stretching: Stretching of the bond connecting the hydroxyl group to the ring.

By correlating the calculated frequencies with experimental FT-IR and FT-Raman data for similar molecules like 2,4-di-tert-butylphenol, a detailed assignment of the observed spectral bands can be achieved, confirming the molecular structure. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. For phenolic antioxidants, the energy of the HOMO is particularly important as it relates to the ability of the molecule to donate an electron, a key step in radical scavenging. In substituted phenols, the HOMO is typically localized over the phenyl ring and the oxygen atom of the hydroxyl group. nih.gov The electron-donating tert-butyl and methyl groups in this compound are expected to raise the energy of the HOMO, making it a better electron donor compared to unsubstituted phenol (B47542).

Table 2: Key Parameters from Frontier Molecular Orbital Analysis (Illustrative) Note: The values are representative for substituted phenols and illustrate the concepts.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). nih.gov

For this compound, the MEP map would show:

Negative Potential (Red): Concentrated around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. This region is the primary site for electrophilic attack. nih.gov

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group, making it susceptible to nucleophilic attack and indicating its role as a hydrogen bond donor. nih.gov

Neutral/Slightly Negative Potential (Green/Yellow): Spread across the aromatic ring and the alkyl groups.

The MEP map provides a clear picture of where the molecule is most likely to engage in electrostatic interactions, which is crucial for understanding its antioxidant mechanism and other chemical reactions. researchgate.net

DFT calculations can be used to compute various global reactivity descriptors based on FMO energies. These descriptors quantify the reactivity and stability of a molecule. mdpi.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

The primary mechanism by which phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT) from the hydroxyl group. The ease with which this O-H bond breaks is quantified by the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a more efficient antioxidant, as less energy is required to donate the hydrogen atom. researchgate.net

DFT calculations are a reliable method for predicting O-H BDEs. The BDE is calculated as the enthalpy difference between the parent phenol molecule and its resulting phenoxyl radical plus a hydrogen atom. The stability of the phenoxyl radical is a key factor influencing the BDE; substituents that can stabilize this radical will lower the BDE. researchgate.net In this compound, both the tert-butyl and methyl groups are electron-donating, which helps to delocalize the unpaired electron on the phenoxyl radical, thereby stabilizing it. This stabilization leads to a lower O-H BDE compared to unsubstituted phenol, predicting that this compound is an effective antioxidant.

Hartree-Fock and Other Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental tools for investigating the electronic structure and properties of molecules. The Hartree-Fock (HF) method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more complex calculations. usp.brgatech.eduwikipedia.org While no HF studies specific to this compound are documented, this method has been applied to related compounds. For instance, in a study of 4-(tert-butyl)-4-nitro-1,1-biphenyl, both Density Functional Theory (DFT) and Hartree-Fock methods were used to optimize the molecular geometry and investigate its electronic properties. eurjchem.com

Density Functional Theory (DFT) is a more common and often more accurate quantum chemical method used for phenols. Functionals like B3LYP are frequently employed to calculate molecular structures, vibrational frequencies, and electronic properties. nih.govnih.gov For example, DFT calculations have been used to study various substituted phenols, providing insights into their molecular geometry and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.govnih.gov

Table 1: Common Quantum Chemical Methods Applied to Phenolic Compounds

| Method | Abbreviation | Typical Application |

|---|---|---|

| Hartree-Fock | HF | Baseline geometry optimization, electronic structure |

| Density Functional Theory | DFT | Geometry, vibrational frequencies, electronic properties |

Combined Experimental and Theoretical Approaches for Validation

To ensure the accuracy of computational models, theoretical results are often validated against experimental data. This combined approach provides a powerful means of characterizing a molecule's properties. For substituted phenols, calculated geometric parameters (bond lengths and angles) from methods like DFT are frequently compared with data from single-crystal X-ray diffraction. eurjchem.comnih.gov

Vibrational spectroscopy is another key area for validation. Theoretical vibrational frequencies calculated using DFT are compared against experimental Fourier-transform infrared (FT-IR) and Raman spectra. This comparison allows for a precise assignment of vibrational modes. Such combined studies have been performed on various phenolic compounds, demonstrating excellent agreement between theoretical predictions and experimental observations. nih.gov While no such validation exists for this compound, this remains a standard and essential methodology in the field. mdpi.compathwaystoscience.org

Computational Modeling of Decomposition Pathways

Computational modeling is a critical tool for elucidating the complex mechanisms of chemical decomposition. Theoretical studies on the thermal degradation of phenol, for instance, have used ab initio methods to map the potential energy surface of its decomposition. rsc.org These studies investigate competing reaction pathways, such as the initial O-H bond fission to form a phenoxy radical versus the molecular decomposition to produce cyclopentadiene (B3395910) and carbon monoxide. rsc.org

For substituted phenols, the degradation mechanism can be influenced by the nature and position of the substituents. kpi.ua Theoretical investigations into the thermal degradation of related compounds, such as model compounds of bisphenol A polycarbonate, have utilized DFT to calculate bond dissociation energies and identify the weakest bonds, thereby predicting the most likely initial steps in the decomposition process. researchgate.net Similar computational approaches could be applied to this compound to predict its thermal stability and decomposition products, but such a study has not been published. nrel.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By mapping properties onto this unique molecular surface, researchers can analyze the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces.

Table 2: Common Intermolecular Contacts Quantified by Hirshfeld Surface Analysis in Phenolic Crystals

| Contact Type | Description | Typical Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms | Often the largest contributor in organic crystals |

| C···H/H···C | Interactions involving carbon and hydrogen | Significant contribution to packing |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Oxidation Mechanisms of Tertiary-Butylated Phenols

The oxidation of tertiary-butylated phenols, such as 3-tert-butyl-4-methylphenol and its well-studied isomer 2,6-di-tert-butyl-4-methylphenol (BHT), is a multifaceted process that underpins their primary function as antioxidants. wikipedia.org This process involves the conversion of peroxy radicals into more stable hydroperoxides, thereby interrupting autocatalytic oxidation chains. wikipedia.org The initial and most critical step in this antioxidant activity is the formation of a phenoxy radical. researchgate.net

The antioxidant capacity of tertiary-butylated phenols is initiated by the donation of the hydrogen atom from the hydroxyl group (-OH) to a free radical. evitachem.comsmolecule.com This process results in the formation of a phenoxy radical. researchgate.net The stability of this newly formed radical is crucial for its effectiveness as an antioxidant, as it must be unreactive enough to not propagate further oxidation chains. evitachem.com

The stability of the phenoxy radical derived from compounds like this compound is enhanced by two primary factors:

Steric Hindrance : The bulky tert-butyl group(s) ortho to the hydroxyl group physically shield the radical oxygen, preventing it from easily participating in further reactions. iiarjournals.org This steric hindrance reduces the accessibility of the radical to other molecules. iiarjournals.org

Electronic Stabilization : The electron-donating nature of the alkyl substituents (both tert-butyl and methyl groups) increases the electron density on the aromatic ring and the hydroxyl group. wikipedia.orgmdpi.com This electronic effect helps to delocalize the unpaired electron of the phenoxy radical across the aromatic system, thereby stabilizing it.

This stabilization of the phenoxy radical is a key feature that makes hindered phenols effective antioxidants in various industrial applications, including polymers and consumer goods. researchgate.netmdpi.com

Hydrogen Atom Transfer (HAT) is the fundamental mechanism by which this compound and related compounds exert their antioxidant effects. evitachem.comsmolecule.comresearchgate.net In this pathway, the phenol (B47542) (ArOH) donates its phenolic hydrogen atom to a reactive radical species (R•), typically a peroxy radical (ROO•), in a single kinetic step. wikipedia.orgscripps.edu

The general reaction can be represented as: ArOH + ROO• → ArO• + ROOH

This reaction effectively neutralizes the highly reactive peroxy radical, replacing it with a much more stable phenoxy radical (ArO•) and a hydroperoxide (ROOH). wikipedia.org The efficiency of the HAT process is influenced by the bond dissociation energy (BDE) of the phenolic O-H bond; the electron-donating alkyl groups lower this BDE, enhancing the reactivity towards free radicals. wikipedia.org Kinetic studies on various phenols have established HAT as a primary pathway for radical scavenging. rsc.orgresearchgate.net

While the phenoxy radical is relatively stable, it can undergo further reactions, one of the most significant being its conversion to a quinone methide (QM). nih.govtandfonline.comresearchgate.net For 4-methyl-substituted phenols like BHT, oxidation can lead to the formation of a 4-methylene-2,5-cyclohexadienone structure. nih.govresearchgate.net This transformation is a key step in the degradation and metabolic pathways of these antioxidants. nih.govnih.gov

Reactions with Specific Reagents and Reactive Species (e.g., Nitrogen Dioxide)

Hindered phenols react with various reactive chemical species, with the reaction with nitrogen dioxide (NO₂) being particularly well-documented. canterbury.ac.nzlookchem.com The reaction of 2,6-di-tert-butyl-4-methylphenol (BHT) with nitrogen dioxide can yield different products depending on the solvent. researchgate.net In benzene (B151609), the reaction primarily forms 2,6-di-t-butyl-4-methyl-4-nitrocyclohexa-2,5-dienone. lookchem.com In cyclohexane, the products include a trinitro ketone and a hydroxy dinitro ketone. researchgate.net

Similarly, other tert-butylated phenols react with nitrogen dioxide to produce a range of nitrated products. publish.csiro.au For instance, the reaction with 2,4-di-tert-butyl-6-methylphenol gives substituted cyclohex-3-enones, including trinitro and dinitro ketones. publish.csiro.au These reactions are thought to proceed through the initial formation of a phenoxy radical, followed by attack by nitrogen dioxide. rsc.org The product distribution is influenced by factors such as the substitution pattern on the phenol ring and the reaction conditions. canterbury.ac.nzpublish.csiro.au

| Reactant | Reagent/Condition | Major Product(s) | Reference |

|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Oxidation | Quinone Methide | nih.govresearchgate.net |

| Quinone Methide (from BHT) | Hydrolysis | 3,5-di-tert-butyl-4-hydroxybenzyl alcohol | researchgate.netresearchgate.net |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Nitrogen Dioxide (in benzene) | 2,6-di-t-butyl-4-methyl-4-nitrocyclohexa-2,5-dienone | researchgate.netlookchem.com |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Photosensitized Oxidation | 2,6-di-tert-butyl-4-methyl-4-hydroperoxy-2,5-cyclohexadiene-1-one | researchgate.net |

Hydrolysis and Other Degradative Processes

Phenolic compounds like this compound are generally not expected to undergo direct hydrolysis in environmental conditions due to the absence of functional groups that readily hydrolyze. nih.gov The phenol ring itself is stable against cleavage by water.

Role of Steric Hindrance from Tertiary-Butyl Groups in Reactivity and Stability

The chemical behavior of this compound is profoundly influenced by the steric hindrance imparted by the tertiary-butyl group positioned ortho to the hydroxyl group. This large, bulky alkyl group creates a sterically crowded environment around the reactive phenolic hydroxyl (-OH) group and the adjacent positions on the aromatic ring. nih.govevitachem.com This steric shielding has several important consequences for the molecule's reactivity and stability.

Primarily, the tert-butyl group enhances the stability of the phenol. nih.gov It physically obstructs the approach of other molecules or reactive species, thereby reducing the rate of reactions that would typically involve the hydroxyl group or the aromatic ring. nih.gov This hindrance is crucial in protecting the phenol from rapid oxidation. nih.govmdpi.com The stability is further augmented by the electron-donating nature of the tert-butyl group through an inductive effect, which increases the electron density on the aromatic ring and the hydroxyl group. nih.govmdpi.com

The steric hindrance directly impacts the compound's reactivity in several ways:

Reduced Reaction Rates: Reactions requiring direct interaction with the hydroxyl group or electrophilic aromatic substitution at the ortho-position are significantly slowed down. nih.govevitachem.com

Selective Reactivity: The steric bulk can direct incoming reagents to less hindered positions on the aromatic ring, influencing the regioselectivity of reactions.

Enhanced Antioxidant Efficacy: In the context of antioxidant activity, the steric hindrance stabilizes the phenoxy radical that is formed when the phenol donates a hydrogen atom to neutralize a free radical. nih.gov This stability prevents the radical from engaging in further undesirable reactions, thereby enhancing the compound's effectiveness as an antioxidant. nih.govcymitquimica.com

The degree of steric hindrance is a critical factor determining the antioxidant potential of phenolic compounds. Phenols with one bulky tert-butyl group at the ortho position, like this compound, are considered less hindered than those with two ortho tert-butyl groups, such as 2,6-di-tert-butyl-4-methylphenol (BHT). iiarjournals.orgiiarjournals.org This difference in hindrance affects the accessibility of the phenolic hydrogen to free radicals. While highly hindered phenols have reduced access for very bulky radicals, less hindered phenols can be more readily attacked by free radicals to donate a hydrogen atom. iiarjournals.orgiiarjournals.org

Table 1: Influence of Steric Hindrance on Phenolic Compound Properties

| Property | Effect of Tertiary-Butyl Group Steric Hindrance | Scientific Rationale |

| Molecular Stability | Increased | Protects the hydroxyl group from rapid oxidation and slows degradation rates. nih.govmdpi.com |

| Reactivity | Decreased (at hindered sites) | Physically obstructs the approach of reagents to the hydroxyl group and adjacent ring positions. nih.govevitachem.com |

| Antioxidant Activity | Enhanced | Stabilizes the resulting phenoxy radical after hydrogen donation, preventing propagation of radical chains. nih.govcymitquimica.com |

| Solubility | Influenced | The hydrophobic nature of the tert-butyl group affects solubility in non-polar environments like oils and plastics. nih.gov |

Investigation of Radical-Mediated Mechanisms

The primary role of this compound as an antioxidant is intrinsically linked to its ability to participate in radical-mediated mechanisms. As a phenolic antioxidant, its main function is to interrupt the chain reactions of free radicals by donating the hydrogen atom from its hydroxyl group. nih.govmdpi.com

The fundamental mechanism involves the following steps:

Hydrogen Atom Transfer (HAT): A free radical (R•) abstracts the hydrogen atom from the phenolic hydroxyl group (Ar-OH), resulting in the formation of a more stable phenoxy radical (Ar-O•) and a neutralized molecule (RH). nih.govvinatiorganics.com

Ar-OH + R• → Ar-O• + RH

Stabilization of the Phenoxy Radical: The newly formed phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The ortho-tert-butyl group and para-methyl group further contribute to this stability. nih.gov This stability is crucial as it makes the phenoxy radical less reactive than the initial free radical, thus effectively halting the propagation of oxidative damage. nih.gov

Research into related hindered phenols like Butylated Hydroxytoluene (BHT) provides significant insights into the subsequent pathways of the phenoxy radical. These complex phenols are known to be governed by radical-mediated toxicity mechanisms. iiarjournals.orgiiarjournals.org The phenoxy radical is not entirely inert and can undergo further reactions, leading to the formation of various transformation products. For instance, the metabolism of BHT can lead to the formation of quinone methides, which are highly reactive electrophilic species capable of forming adducts with biological macromolecules like proteins. t3db.ca Similarly, the decomposition of 2,6-Di-tert-butyl-4-methylphenol can yield other phenolic compounds and benzoquinones. mdpi.com

The investigation of these mechanisms often employs radical scavengers. In some catalytic reactions, the addition of BHT is used as a test to determine if the reaction proceeds via a radical pathway. If the reaction's outcome is unaffected by the presence of BHT, it suggests that radical species are not involved in the rate-determining step. rsc.org

The antioxidant effectiveness of these phenols is also studied by comparing their H-atom donating abilities. For instance, studies have shown that for compounds like BHT, protic solvents can decrease the rate of H-atom transfer to radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). acs.org

Table 2: Key Species in Radical-Mediated Mechanisms of Hindered Phenols

| Species | Role in Mechanism | Significance |

| Phenolic Compound (Ar-OH) | Hydrogen Donor | The primary antioxidant molecule that initiates the radical scavenging process. nih.gov |

| Free Radical (R•) | Oxidizing Agent | The reactive species that propagates oxidative damage and is neutralized by the phenol. iiarjournals.orgiiarjournals.org |

| Phenoxy Radical (Ar-O•) | Stabilized Intermediate | A relatively stable radical that terminates the chain reaction; its stability is key to the antioxidant's efficacy. nih.govvinatiorganics.com |

| Transformation Products (e.g., Quinone Methides, Benzoquinones) | Secondary Metabolites | Formed from the phenoxy radical, these compounds can have their own biological activity or toxicity. t3db.camdpi.comacs.org |

Functional Applications and Material Science Research

Role as Chemical Antioxidants and Radical Scavengers

3-tert-butyl-4-methylphenol belongs to the class of sterically hindered phenolic antioxidants. rsc.orgsigmaaldrich.com These compounds are instrumental in preventing autoxidation, a process that degrades organic materials through free-radical chain reactions. researchgate.net The primary function of phenolic antioxidants is to inhibit the formation of free radicals or interrupt their propagation, thereby protecting materials from oxidative damage and extending their shelf life. nih.gov

The antioxidant capability of this compound is centered on its ability to act as a radical scavenger. The core mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals, such as peroxy radicals (ROO•). nbinno.com This process effectively terminates the oxidative chain reaction that would otherwise lead to the degradation of the material. nbinno.comchemrxiv.org

Upon donating the hydrogen atom, the antioxidant itself is converted into a phenoxy radical. nbinno.com Due to the specific molecular structure of this compound, this resulting phenoxy radical is relatively stable and unreactive. nih.govnbinno.com This stability prevents it from initiating new oxidation chains, making it an effective chain-terminating antioxidant. nbinno.com The stabilized radical can be further neutralized by reacting with another free radical. researchgate.net This mechanism is crucial for preserving the quality and stability of a wide range of products susceptible to oxidative degradation. nih.gov

The high efficacy of this compound as an antioxidant is a direct result of its specific molecular architecture. Several structural features work in concert to provide its potent radical-scavenging ability:

Phenolic Hydroxyl (-OH) Group : This group is the primary functional component responsible for the antioxidant activity, as it provides the labile hydrogen atom for donation to free radicals. nih.govchemrxiv.org

Tert-butyl Group : The bulky tert-butyl group, positioned ortho (adjacent) to the hydroxyl group, introduces significant steric hindrance. nih.govnbinno.com This steric bulk serves two main purposes: it protects the hydroxyl group from direct attack and rapid oxidation, and it greatly stabilizes the phenoxy radical formed after hydrogen donation. nih.gov This stability is crucial for preventing the antioxidant radical from propagating further reactions. nih.gov

The combination of a hydrogen-donating hydroxyl group with stabilizing, sterically hindering alkyl substituents makes compounds like this compound highly efficient antioxidants in various industrial applications where oxidative stability is critical. nih.gov

The antioxidant capacity of phenolic compounds is routinely evaluated using standardized model systems that simulate oxidative processes.

DPPH Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method for assessing radical scavenging ability. nih.govmdpi.comnih.gov It employs a stable free radical, DPPH•, which has a deep violet color in solution with maximum absorbance around 517 nm. mdpi.com When an antioxidant like this compound is introduced, it donates a hydrogen atom to the DPPH• radical, reducing it to the corresponding non-radical hydrazine (B178648) form (DPPH-H). nih.gov This reduction is accompanied by a stoichiometric loss of the violet color, which is measured spectrophotometrically. mdpi.com The efficiency of the antioxidant is often expressed as the IC50 value, which is the concentration required to scavenge 50% of the initial DPPH• radicals. mdpi.com

Table 1: Comparative Radical Scavenging Activity (EC50) of Phenolic Antioxidants in DPPH and ABTS Assays EC50 is the concentration (μg/mL) required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity.

| Antioxidant Compound | DPPH EC50 (μg/mL) | ABTS EC50 (μg/mL) |

|---|---|---|

| Propyl Gallate (PG) | 13.19 | 18.17 |

| Hydroquinone (B1673460) (HQ) | 16.79 | 21.81 |

| 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ) | 22.95 | 24.35 |

| Tert-butyl hydroquinone (TBHQ) | 24.18 | 33.34 |

| Butylated Hydroxytoluene (BHT) | >48 | >48 |

This table presents data for various phenolic antioxidants to illustrate the range of activities measured by radical scavenging assays. Data sourced from a study on novel antioxidants. mdpi.com

Accelerated Thermal Oxidation of Oils: To evaluate performance in lipid-based systems like lubricants and industrial oils, antioxidants are subjected to accelerated aging tests. consensus.appresearchgate.net In these tests, the oil containing the antioxidant is exposed to elevated temperatures (e.g., 100-200°C) and a flow of air or oxygen to simulate long-term service conditions in a shorter timeframe. consensus.appejournal.by The effectiveness of the antioxidant is determined by monitoring the formation of oxidation products (such as carbonyls and peroxides) over time using techniques like FTIR spectroscopy. ejournal.by The addition of phenolic antioxidants leads to a significant enhancement in the resistance of base oils to thermal-oxidative degradation, with performance often measured by the extension of the oxidation induction period. consensus.appejournal.by

Polymer Stabilization and Additive Functionality

Phenolic antioxidants, including this compound, are extensively used as stabilizers and additives in a wide array of polymers, such as plastics and rubber, to protect them from degradation. nih.govatamanchemicals.com Their incorporation is essential during high-temperature melt processing and for extending the functional lifetime of the final product. chemrxiv.org

This compound and related hindered phenols function as highly effective thermal stabilizers. nih.gov When added to a polymer matrix, they increase the material's resistance to heat. e3s-conferences.org The thermal stability is often evaluated using Thermogravimetric Analysis (TGA), which measures the change in a sample's mass as it is heated. chemrxiv.orge3s-conferences.org The presence of a phenolic antioxidant typically increases the onset temperature of decomposition, indicating enhanced stability. For example, studies on novel phenolic-based dendritic additives have shown their ability to enhance the thermal stability of materials by approximately 100°C compared to some conventional antioxidants. reading.ac.uk

Table 2: Illustrative Effect of Antioxidant on Polymer Thermal Stability (TGA) This conceptual table illustrates typical results from a thermogravimetric analysis (TGA) in an air atmosphere, showing the temperature at which significant weight loss begins.

| Polymer Formulation | Onset of Degradation (Tonset) | Temperature at 5% Weight Loss (T5%) |

|---|---|---|

| Base Polymer (e.g., Polyarylate) | 490°C | 515°C |

| Polymer + Phenolic Antioxidant | 510°C | 535°C |

The data demonstrates that the addition of a phenolic antioxidant increases the temperature at which the polymer begins to degrade, indicating improved thermal-oxidative stability. This is based on principles described in studies on polyarylate stabilization. e3s-conferences.org

The degradation of polymers typically proceeds through a free-radical chain reaction initiated by heat, UV light, or mechanical stress. nbinno.com This process involves initiation (formation of initial radicals), propagation (reaction of radicals with the polymer to create more radicals), and termination.

This compound inhibits these degradation processes by acting as a primary antioxidant or "chain-breaker." nbinno.comchemrxiv.org Its mechanism of action within the polymer is the same as its general radical-scavenging function:

Radical Interception : The antioxidant molecule intercepts and reacts with highly reactive polymer peroxy radicals (POO•) and alkyl radicals (P•) formed during the degradation cycle. nbinno.com

Hydrogen Donation : It donates a hydrogen atom from its hydroxyl group to these radicals, neutralizing them and preventing them from attacking the polymer backbone. nbinno.comchemrxiv.org

Chain Termination : This act of donation terminates the propagation cycle, halting the cascade of reactions that leads to chain scission (loss of molecular weight), cross-linking (embrittlement), and the formation of chromophores (discoloration). nbinno.comchemrxiv.orgresearchgate.net

By interrupting the degradation cycle, this compound preserves the polymer's molecular weight, mechanical integrity, and appearance, thereby ensuring its long-term durability and performance. sigmaaldrich.comnbinno.com

Polymerization Inhibition

This compound, a sterically hindered phenolic compound, functions as an effective polymerization inhibitor, particularly for vinyl monomers like styrene (B11656). nih.govwikipedia.org Its primary role is to prevent the premature and undesired polymerization of monomers during storage, transportation, and processing. wikipedia.orgnih.gov The initiation of polymerization is often a free-radical process, and this compound acts as a radical scavenger to interrupt this chain reaction. wikipedia.org

The mechanism of inhibition by phenolic compounds is dependent on the presence of oxygen. fluoryx.com In a monomer system, free radicals (R•) can react with oxygen to form peroxy radicals (ROO•). This reaction is significantly faster than the self-polymerization of the monomer radicals. fluoryx.com Phenolic inhibitors, such as this compound, rapidly react with and terminate these peroxy radicals, thereby preventing the propagation of the polymer chain. fluoryx.comlongchangchemical.com It is the antioxidant property of phenols that confers their inhibitory effect, and their reactivity is linked to their molecular structure and the ease with which they can be oxidized. longchangchemical.com

Research comparing various phenolic inhibitors has demonstrated the effectiveness of compounds structurally similar to this compound. In a study on styrene polymerization, the performance of several phenolic inhibitors was evaluated. The results indicated that sterically hindered phenols are among the most effective in this class. mdpi.com The following table presents data from a study on the inhibition of styrene polymerization, highlighting the performance of 2,6-di-tert-butyl-4-methylphenol (BHT), a close structural analog of this compound. mdpi.com

Table 1: Performance of Phenolic Inhibitors in Styrene Polymerization after 4 Hours

| Inhibitor | Polymer Growth (%) | Styrene Conversion (%) |

|---|---|---|

| 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) | 16.40 | 0.048 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 42.50 | 0.111 |

Data sourced from a comparative study on styrene polymerization inhibitors. mdpi.com

Additive Migration and Distribution in Polymer Matrices

As a functional additive in polymers, this compound is not chemically bound to the polymer matrix. wur.nl This mobility allows it to migrate within the polymer and potentially be released into contacting media, a significant consideration for applications such as food packaging. wur.nlmdpi.com The migration of phenolic antioxidants is influenced by a variety of factors related to the polymer, the additive itself, and the surrounding environment. mdpi.com

The rate of migration is dependent on several key factors, including the type of polymer, the molecular weight of the additive, the temperature, and the nature of the contacting medium (e.g., fatty or aqueous food simulants). mdpi.comnih.gov Generally, smaller molecules tend to have higher diffusion rates and, consequently, a greater potential for migration. scielo.br Studies comparing the migration of butylated hydroxytoluene (BHT), a compound similar to this compound, with larger antioxidant molecules like Irganox 1076 have shown that BHT migrates more rapidly due to its smaller size. scielo.br

The characteristics of the polymer matrix, such as its density and crystallinity, also play a crucial role. Migration of antioxidants generally decreases with increasing polymer density. nih.gov For instance, the migration from low-density polyethylene (B3416737) (LDPE) is typically higher than from high-density polyethylene (HDPE). nih.gov Furthermore, processing techniques that lead to molecular orientation within the polymer, such as injection molding and blowing, can reduce the migration of additives compared to pressed or extruded sheets. nih.gov The interaction between the polymer, the migrating additive, and the food simulant is also governed by thermodynamic properties like polarity and solubility. wur.nl

Table 2: Factors Influencing the Migration of Phenolic Additives from Polymer Matrices

| Factor | Influence on Migration |

|---|---|

| Polymer Type | Migration is generally higher in polymers with lower density and crystallinity (e.g., LDPE > HDPE > PP). nih.gov |

| Additive Properties | Smaller molecular weight additives, such as BHT, exhibit higher diffusion and migration rates. scielo.br |

| Temperature | Increased temperature accelerates the migration process. mdpi.com |

| Contact Medium | The nature of the contacting medium (e.g., fatty vs. aqueous) affects the extent of migration, influenced by the additive's solubility. wur.nl |

| Processing Method | Processing techniques that induce molecular orientation can lead to lower migration rates. nih.gov |

Precursor Chemistry in Specialty Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex specialty chemicals, particularly other antioxidants and ultraviolet (UV) absorbers. google.com Its chemical structure, featuring a reactive hydroxyl group and sterically hindering tert-butyl groups, makes it a versatile building block for creating larger, more functional molecules.

In the synthesis of higher molecular weight antioxidants, this compound and its derivatives can be used to construct molecules with multiple phenolic units. google.com These larger antioxidants often exhibit lower volatility and reduced migration potential in polymer systems, which is advantageous for many applications. For example, related hindered phenol (B47542) compounds can be used as intermediates in processes that produce complex antioxidants like 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxy-benzyl)benzene. google.com The synthesis of novel thio-ethers with antioxidant properties has also been achieved using derivatives of 3-tert-butyl-phenol as starting materials. mdpi.com

Furthermore, the phenolic structure of this compound is a key component in the design of UV absorbers. These compounds are designed to absorb harmful UV radiation and dissipate it as heat, thereby protecting materials from photodegradation. mpi.eu For instance, a new UV filter was prepared by chemically modifying a related structure, 4-tert-butyl-4'-methoxydibenzoylmethane, to enhance its photostability. nih.gov The synthesis of benzotriazole (B28993) UV absorbers, another important class of light stabilizers, often involves the reaction of substituted phenols. lboro.ac.uk The versatility of this compound as a precursor allows for the tailored synthesis of specialty chemicals with specific properties for a range of material science applications.

Derivatives and Analogues of 3 Tert Butyl 4 Methylphenol

Synthetic Approaches to Novel Derivatives

A variety of synthetic methodologies have been developed to introduce new functional groups and structural motifs to the 3-tert-butyl-4-methylphenol core.

Alkylation and benzylation reactions are fundamental strategies for elaborating the this compound framework, leading to more complex molecular architectures. The alkylation of cresols, such as p-cresol (B1678582), with tert-butyl alcohol is a key method for synthesizing sterically hindered phenols like 2-tert-butyl-4-methylphenol (B42202). mdpi.com This process can be optimized using various catalysts, including deep eutectic solvents (DES), to achieve high conversion rates under mild conditions. mdpi.com For instance, a DES prepared from caprolactam and p-toluenesulfonic acid has been shown to be an effective catalyst for the alkylation of p-cresol with tert-butyl alcohol. mdpi.com

Benzylation of phenols represents another important route to complex derivatives. For example, the reaction of 4-methylphenol with 3-tert-butyl-5-methyl-2-hydroxybenzyl chloride via a Friedel-Crafts alkylation yields more complex benzylated phenols. vulcanchem.com The synthesis of N,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine has been achieved from 2-tert-butyl-4-methylphenol, and its subsequent reaction with N,N-dimethylformamide affords N,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)formamide. researchgate.net These reactions demonstrate how the basic phenolic structure can be built upon to create larger, multifunctional molecules.

Table 1: Alkylation of p-Cresol with tert-Butyl Alcohol

| Catalyst System | Reaction Temperature | Conversion (%) | Reference |

|---|---|---|---|

| Ionic Liquid | 348 K | 89.4 | mdpi.com |

| Acidic Ionic Liquids | 343 K | 86 | mdpi.com |

This table illustrates the efficiency of different catalyst systems in the synthesis of 2-tert-butyl-4-methylphenol, a closely related compound.

The introduction of phosphorus-containing moieties to the this compound backbone has been explored to develop compounds with enhanced antioxidant properties. sigmaaldrich.commerckmillipore.comresearchgate.net These derivatives are often synthesized with the aim of improving the stability and performance of polymeric materials. google.com One synthetic route involves the reaction of a dihalobiphenyl with magnesium to form a Grignard reagent, which is then reacted with a bis(2,4-di-tert-butylphenyl) chlorophosphite to yield a tetrakis(di-tert-butylphenyl) biphenylenediphosphonite. google.com While this example uses 2,4-di-tert-butylphenol, similar strategies can be applied to this compound. The resulting organophosphorus compounds often exhibit high efficiency as stabilizers. google.com The antioxidant activity of these phosphorus-containing phenols has been predicted using in silico methods and confirmed through in vitro and in vivo experiments. researchgate.net

Schiff base derivatives of this compound are readily synthesized through the condensation reaction of an appropriate aldehyde with an amine. rsc.org These compounds are of interest due to their chelating properties and potential applications in coordination chemistry and as catalysts. dergipark.org.trdergipark.org.tr A typical synthesis involves reacting an aldehyde derivative, such as 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde, with a diamine like o-phenylenediamine (B120857) in a solvent such as methanol. dergipark.org.tr The resulting Schiff base, for instance, N,N'-Bis(3-tert-Butyl-5-methylsalicylidene)-1,2-diaminophenylene, can be characterized by various spectroscopic methods and single-crystal X-ray diffraction. dergipark.org.tr The imine (C=N) linkage is a key feature of these compounds, and their stability can be enhanced by the presence of electron-dense aryl groups. rsc.org

Table 2: Synthesis of a Schiff Base Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

This table provides an example of a typical Schiff base synthesis starting from a derivative of this compound.

Oxazine (B8389632) derivatives represent another class of compounds synthesized from phenolic precursors. The synthesis of 1,3-oxazines can be achieved through a Mannich-type reaction. For example, 2-tert-butyl-4-methylphenol can react with 3-amino-1-propanol and formaldehyde (B43269) to yield 2-tert-butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol. nih.gov More complex oxazine structures bearing piperazinyl moieties have also been synthesized. doi.org The transformation of piperazinyl tri-tert-butyl-phenol derivatives into oxazine compounds can be achieved in high yield by heating a methanolic solution containing triethylamine (B128534) and a gallium nitrate (B79036) salt. doi.org The tert-butyl groups on the phenol (B47542) ring are believed to play a role in promoting the ring closure to form the oxazine ring. doi.org

Carboranes are polyhedral boron-carbon clusters known for their thermal stability and hydrophobic nature. mdpi.com The incorporation of carborane cages into organic molecules can lead to novel materials with unique properties. mdpi.com The derivatization of metallacarboranes, such as the dicobalt sandwich ion, has been targeted for the design of biologically active substances. researchgate.net A versatile building block can be synthesized and subsequently cleaved by various nucleophiles, including phenolate (B1203915) ions, to construct a series of compounds where an organic end-group is attached to the carborane moiety via a spacer. researchgate.net For instance, a (4-t-Bu-C6H4-1-O)(-) group can be incorporated, demonstrating a pathway to carborane-based analogues of tert-butylphenols. researchgate.net

Structure-Property Relationship Studies for Modified Compounds

Understanding the relationship between the molecular structure of this compound derivatives and their physical and chemical properties is crucial for designing compounds with specific functionalities.

Studies on phenolic antioxidants have shown that the steric hindrance around the phenolic hydroxyl group and the nature of the linking groups in multiphenolic compounds significantly influence their efficiency and color contribution in polymers. researchgate.net While traditionally, 2,6-di-t-butyl-4-methylphenol (BHT) has been a benchmark, newer structures with varied steric hindrance have been developed to offer improved performance and lower color. researchgate.net

The introduction of different functional groups affects the physicochemical properties of the parent phenol. For example, quantitative structure-property relationship (QSPR) models have been used to predict the aqueous solubility of various phenol derivatives. researchgate.netshd-pub.org.rs These models correlate molecular descriptors with experimental properties, providing insights into how structural modifications influence solubility. shd-pub.org.rs

In the context of oxazine-piperazine derivatives, the presence of tert-butyl groups is noted to be important for the cyclization process leading to the oxazine ring. doi.org This highlights a direct structure-synthesis relationship. The antioxidant characteristics of phenolic compounds are also highly dependent on their specific structure, with some "masked" phenolic compounds showing superior performance in stabilizing polymer resins against thermal degradation. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 2-tert-butyl-4-methylphenol |

| p-cresol |

| Caprolactam |

| p-toluenesulfonic acid |

| 3-tert-butyl-5-methyl-2-hydroxybenzyl chloride |

| N,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine |

| N,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)formamide |

| 2,4-di-tert-butylphenol |

| bis(2,4-di-tert-butylphenyl) chlorophosphite |

| tetrakis(di-tert-butylphenyl) biphenylenediphosphonite |

| 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde |

| o-phenylenediamine |

| N,N'-Bis(3-tert-Butyl-5-methylsalicylidene)-1,2-diaminophenylene |

| 2-tert-butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol |

| 3-amino-1-propanol |

| Formaldehyde |

| Triethylamine |

| Gallium nitrate |

Characterization of Novel Derivatives

The synthesis of new molecules derived from this compound is a significant area of research, aimed at creating compounds with enhanced or specific functionalities. The characterization of these novel derivatives is a critical step, employing a range of analytical techniques to confirm their structure, purity, and physical properties.

A notable study in this field has been the successful synthesis and characterization of two new antioxidant structures based on (3-tert-butyl-4-hydroxy-5-methylphenyl) propionate. researchgate.net These derivatives, namely N,N′-triethylenedioxy-bis(3-tert-butyl-4-hydroxy-5-methylhydrocinnamamide) and N,N′,N′-tris[(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyl-3-oxapentyl]melamine, were developed to improve properties such as heat aging resistance and resistance to extraction by solvents when used as polymer additives. researchgate.net The characterization of these complex molecules would typically involve a suite of spectroscopic and analytical methods to ensure their successful synthesis and to understand their properties.

While the full detailed spectral data for these specific compounds are found within their primary research publications, the general approach to characterization involves the techniques outlined in the table below.

Table 1: Standard Characterization Techniques for Novel Phenolic Derivatives

| Technique | Purpose | Typical Findings |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H NMR | To identify the number and environment of hydrogen atoms. | Confirms the presence of aromatic, methyl, and tert-butyl protons, and signals from the new structural moieties. |

| ¹³C NMR | To identify the number and environment of carbon atoms. | Verifies the carbon skeleton of the derivative, including phenolic, alkyl, and any new functional group carbons. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | Confirms the molecular formula and provides evidence for the successful coupling of the starting materials. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Shows characteristic absorption bands for O-H (hydroxyl), C-H (alkyl), and other specific groups like C=O (carbonyl) or N-H (amide) in the new derivatives. |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N, O). | Confirms the empirical formula of the synthesized compound, which should match the theoretical values. |

| Thermal Analysis (TGA/DSC) | To evaluate thermal stability and phase transitions. | Determines melting points, decomposition temperatures, and provides insight into the heat resistance of the new derivatives. researchgate.net |

Examination of Reactivity Profiles for Designed Analogues

The reactivity of phenolic compounds is a cornerstone of their utility, particularly as antioxidants. For designed analogues of this compound, a key area of examination is their propensity to form reactive intermediates, such as quinone methides, and how structural modifications influence this reactivity.

Research on closely related hindered phenols, such as butylated hydroxytoluene (BHT), provides significant insight into the reactivity profiles that can be expected from designed analogues of this compound. The formation of quinone methides is a critical pathway in the bioactivation and reactivity of these compounds. nih.govresearchgate.net

For instance, an analogue of BHT, 2-tert-butyl-6-(1'-hydroxy-1'-methyl)ethyl-4-methylphenol (BPPOH), was specifically designed to study the effect of intramolecular hydrogen bonding on the reactivity of the resulting quinone methide. researchgate.net It was found that BPPOH forms a quinone methide (BPPOH-QM) that is significantly more electrophilic and over 10 times more reactive with water, methanol, and glutathione (B108866) than the quinone methide derived from a simpler hydroxylated BHT. researchgate.net This enhanced reactivity is attributed to the formation of a more stable intramolecular hydrogen bond in BPPOH-QM. researchgate.net

This principle can be directly applied to the design of analogues of this compound. By introducing specific functional groups onto the alkyl side chains, it is possible to modulate the electrophilicity and stability of the corresponding quinone methide intermediates.

Table 2: Reactivity of Designed Phenolic Analogues and their Quinone Methides

| Analogue/Compound | Structural Feature | Reactivity Profile | Reference |

| 6-tert-butyl-2-(hydroxy-tert-butyl)-4-methylene-2,5-cyclohexadienone (QM-OH) | Hydroxylated tert-butyl group | Reacts with glutathione (GSH) approximately 6-fold faster than the non-hydroxylated quinone methide (QM). nih.gov | nih.gov |

| 2-tert-butyl-6-(1'-hydroxy-1'-methyl)ethyl-4-methylphenol (BPPOH) | Side chain designed for enhanced intramolecular H-bonding. | Its corresponding quinone methide (BPPOH-QM) shows >10-fold higher reactivity with nucleophiles compared to BHTOH-QM. researchgate.net | researchgate.net |

| Designed Analogues of this compound | Hypothetical introduction of hydroxyl or other H-bonding groups on the tert-butyl group. | Expected to form more electrophilic and reactive quinone methides, leading to faster reactions with biological nucleophiles. | N/A |

The examination of these reactivity profiles is crucial for understanding the mechanism of action of these compounds, whether it be for industrial applications as stabilizers or in biological systems. The ability to fine-tune the reactivity through rational design of analogues is a powerful tool in molecular engineering.

Future Research Directions and Emerging Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

The industrial synthesis of 3-tert-butyl-4-methylphenol traditionally relies on homogeneous acid catalysts, such as sulfuric acid and aluminum chloride, which are corrosive, difficult to recover, and generate significant waste. Future research is increasingly focused on the development of heterogeneous catalysts to facilitate a more sustainable and environmentally friendly production process. The alkylation of p-cresol (B1678582) with tert-butanol (B103910) or isobutylene (B52900) is the primary route to produce this compound, and optimizing this reaction is a key research goal.

Recent studies have highlighted the potential of various solid acid catalysts, including zeolites, ion-exchange resins, and supported heteropoly acids. These materials offer several advantages, such as ease of separation from the reaction mixture, reusability, and reduced environmental impact. For instance, zeolites with varying pore sizes and acidities have been investigated to control the selectivity towards the desired ortho-alkylation product, this compound, over the meta-alkylation byproduct. The shape-selective nature of zeolites can be exploited to favor the formation of the target isomer.

Future research in this area should concentrate on designing catalysts with tailored active sites and pore architectures to maximize the yield and selectivity of this compound. The use of hierarchical zeolites, which possess both micropores and mesopores, could enhance the diffusion of bulky reactants and products, thereby improving catalytic efficiency. Furthermore, the exploration of novel catalytic materials, such as metal-organic frameworks (MOFs) and functionalized ionic liquids, could open up new avenues for sustainable synthesis.

A comparative overview of different catalytic systems for the synthesis of this compound is presented in the table below.

| Catalyst Type | Advantages | Research Focus |

| Zeolites | High acidity, shape selectivity, reusability | Tailoring pore size and acidity, development of hierarchical structures |

| Ion-Exchange Resins | Mild reaction conditions, easy handling | Improving thermal stability and catalyst lifetime |

| Supported Heteropoly Acids | Strong acidity, high activity | Enhancing catalyst stability and preventing leaching of active species |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity and functionality | Design of catalytically active MOFs with optimized pore environments |

Advanced Mechanistic Investigations of Complex Transformation Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the development of more efficient catalytic systems. The Friedel-Crafts alkylation of p-cresol with a tert-butylating agent is a complex reaction that can yield a mixture of isomers and dialkylated products. Advanced mechanistic investigations, combining experimental techniques with computational modeling, are crucial to unravel the intricate reaction pathways.

Kinetic studies, coupled with in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable insights into the reaction intermediates and transition states. For example, such studies can help elucidate the role of the catalyst's acid strength and site density in determining the product distribution. The formation of carbocation intermediates from tert-butanol or isobutylene and their subsequent electrophilic attack on the aromatic ring of p-cresol are key steps that warrant further investigation.

Computational approaches, particularly density functional theory (DFT) calculations, have emerged as powerful tools for studying reaction mechanisms at the molecular level. DFT calculations can be used to model the adsorption of reactants on the catalyst surface, determine the energy barriers for different reaction pathways, and predict the most favorable product isomers. By simulating the reaction environment, researchers can gain a more profound understanding of the factors that govern catalyst activity and selectivity.

Future research should focus on developing more accurate and predictive computational models that can account for the complex interplay between the catalyst, reactants, and solvent. The investigation of dealkylation and realkylation reactions, which can occur under certain conditions and affect the final product distribution, is another important area for future mechanistic studies.

Rational Design of Enhanced Functional Materials Based on Phenolic Cores

The unique molecular structure of this compound, featuring a bulky tert-butyl group ortho to the hydroxyl group, makes it an attractive building block for the synthesis of a wide range of functional materials. This structural motif imparts specific properties, such as high thermal stability and resistance to oxidation, which are desirable in many applications. The rational design of new materials based on this phenolic core is a promising area of future research.

One area of focus is the development of high-performance polymers and resins. This compound can be used as a monomer or a modifying agent in the synthesis of phenolic resins, epoxy resins, and polycarbonates. The incorporation of the bulky tert-butyl group can enhance the polymer's glass transition temperature, thermal stability, and mechanical properties. Furthermore, the phenolic hydroxyl group provides a reactive site for further chemical modifications, allowing for the fine-tuning of the material's properties.

Another emerging application is in the field of molecular recognition and sensing. The phenolic core of this compound can be incorporated into larger host molecules, such as calixarenes and other macrocycles. These molecules can selectively bind to specific ions or neutral molecules, making them suitable for use in chemical sensors and separation technologies. The design of novel host-guest systems based on this compound derivatives is a fertile ground for future research.

The table below summarizes potential applications of functional materials derived from this compound.

| Material Class | Desired Properties | Potential Applications |

| Polymers and Resins | High thermal stability, enhanced mechanical strength, chemical resistance | High-performance composites, adhesives, coatings |

| Molecular Receptors | Selective binding, host-guest chemistry | Chemical sensors, separation and purification processes |

| Antioxidants and Stabilizers | Radical scavenging activity, resistance to degradation | Polymer additives, fuel and lubricant stabilizers |

Exploration of New Derivatization Strategies for Specific Chemical Applications

The derivatization of this compound opens up a vast chemical space for the creation of new molecules with tailored properties for specific applications. The presence of the reactive hydroxyl group and the activated aromatic ring allows for a wide range of chemical transformations. The exploration of novel derivatization strategies is a key research direction for expanding the utility of this versatile compound.

One important area of research is the synthesis of novel antioxidants and stabilizers. While this compound itself has antioxidant properties, its efficacy can be enhanced through derivatization. For example, the introduction of additional functional groups, such as sulfur-containing moieties, can lead to synergistic effects and improved antioxidant activity. The synthesis of multifunctional antioxidants that can also act as light stabilizers or metal deactivators is a particularly promising avenue.

Another area of interest is the development of new ligands for coordination chemistry and catalysis. The phenolic oxygen of this compound can act as a donor atom for metal ions, and the aromatic ring can be further functionalized to create multidentate ligands. These ligands can be used to synthesize metal complexes with unique catalytic properties for a variety of organic transformations. The bulky tert-butyl group can play a crucial role in controlling the steric environment around the metal center, thereby influencing the selectivity of the catalytic reaction.

Future research in this area should focus on the development of efficient and selective methods for the derivatization of this compound. This includes the exploration of new coupling reactions, C-H activation strategies, and enzymatic transformations. The synthesis of a diverse library of derivatives will provide a platform for the discovery of new molecules with applications in areas ranging from materials science to medicinal chemistry.

常见问题

Q. What analytical methods are recommended for quantifying 3-Tert-butyl-4-methylphenol in complex matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is commonly employed for quantification. For phenolic derivatives like this compound, derivatization protocols (e.g., using trifluoromethanesulfonate esters) may enhance sensitivity . Gas chromatography (GC) with flame ionization detection (FID) is also viable for volatile derivatives. Method validation should include calibration curves, recovery rates, and matrix-specific interference checks.

Q. How can the stability of this compound be assessed under varying experimental conditions?

Stability studies should evaluate thermal, photochemical, and pH-dependent degradation. For instance, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability, while accelerated aging experiments under UV light assess photodegradation. pH-dependent stability can be tested via incubation in buffered solutions (pH 2–12) followed by HPLC analysis .

Q. What synthetic routes are reported for tert-butyl-substituted phenolic compounds?

Alkylation of phenol precursors using tert-butyl halides or Friedel-Crafts alkylation with tert-butyl alcohols is a standard approach. Steric hindrance from the tert-butyl group necessitates optimized reaction conditions (e.g., Lewis acid catalysts like AlCl₃ or FeCl₃) to improve regioselectivity . Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products.

Advanced Research Questions

Q. How do stereochemical and steric effects influence the antioxidant activity of this compound?

The tert-butyl group’s bulkiness enhances radical scavenging by stabilizing phenoxyl radicals through steric protection of the hydroxyl group. Computational studies (e.g., density functional theory, DFT) can model electron-donating capacities and H-bonding interactions. Comparative assays with structurally analogous compounds (e.g., 4-sec-butyl-2,6-di-tert-butylphenol) reveal how alkyl chain branching impacts redox potentials .

Q. What strategies resolve contradictions in toxicity data for tert-butylphenolic derivatives?

Discrepancies in cytotoxicity or mutagenicity results may arise from impurities, assay conditions, or cell line variability. For example, bacterial reverse mutation assays (Ames tests) under OECD guidelines (e.g., S. typhimurium strains TA98/TA100) require strict adherence to purity standards (>99%) and metabolic activation protocols (e.g., S9 liver homogenate) . Meta-analyses of existing data should account for test material variability and endpoint specificity.